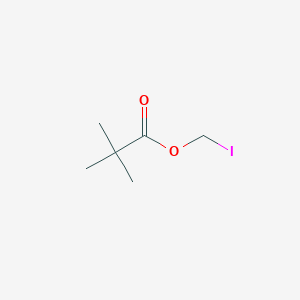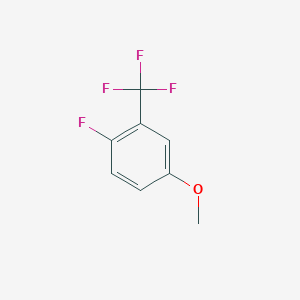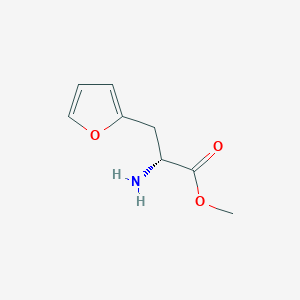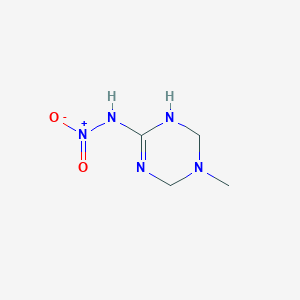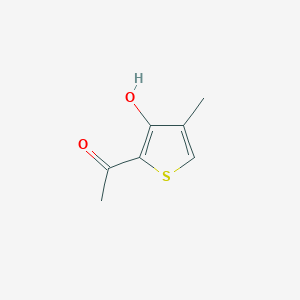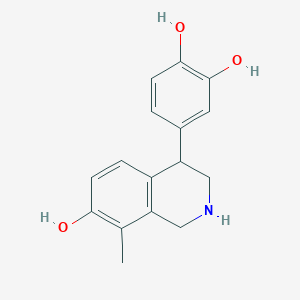
4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, also known as 7-OH-DPAT, is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has been widely studied due to its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline activates the receptor and triggers a downstream signaling cascade that leads to the release of dopamine in the brain. This dopamine release is responsible for the therapeutic effects of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's disease, schizophrenia, and depression.
Effets Biochimiques Et Physiologiques
In addition to its therapeutic effects, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the expression of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons. Additionally, it has been found to reduce the expression of the inflammatory cytokine TNF-alpha, which is involved in the pathogenesis of several diseases, including Parkinson's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is its high selectivity for the dopamine D3 receptor, which allows for targeted therapeutic effects without affecting other dopamine receptors. However, one of the limitations of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as addiction and anxiety disorders. Another direction is to develop more stable analogs of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline with longer half-lives and improved pharmacokinetic profiles. Finally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline.
Méthodes De Synthèse
The synthesis of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,3-dihydroxybenzaldehyde and 1-(2-aminoethyl)-4-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline as a yellow solid with a purity of over 99%.
Applications De Recherche Scientifique
4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been found to act as a selective agonist for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been shown to improve the symptoms of Parkinson's disease by increasing dopamine release in the brain. Additionally, it has been found to have antipsychotic effects in animal models of schizophrenia and to improve depressive symptoms in animal models of depression.
Propriétés
Numéro CAS |
139233-51-5 |
|---|---|
Nom du produit |
4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
4-(7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO3/c1-9-12-7-17-8-13(11(12)3-5-14(9)18)10-2-4-15(19)16(20)6-10/h2-6,13,17-20H,7-8H2,1H3 |
Clé InChI |
ILRLAKGRRDIUQI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O |
Synonymes |
3,4-DPHMTQ 4-(3,4-dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



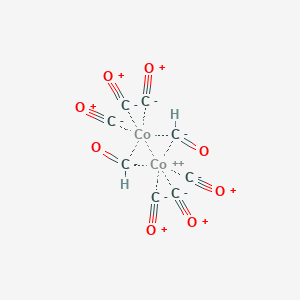
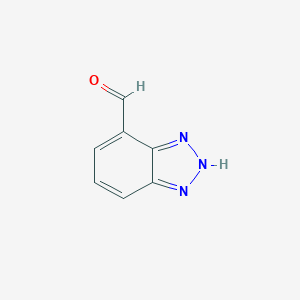
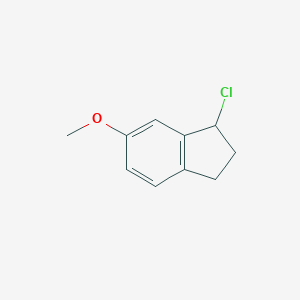
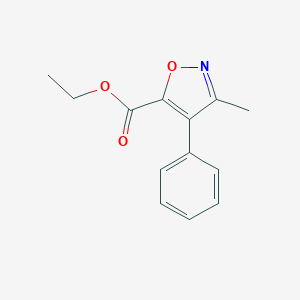
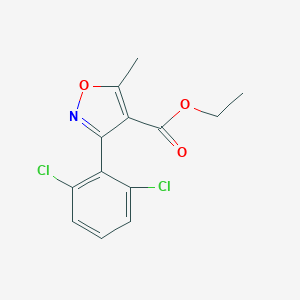
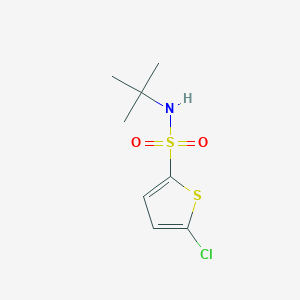
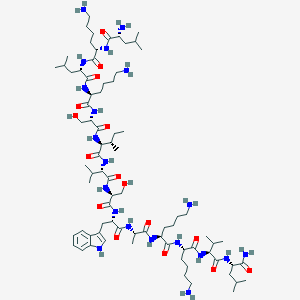
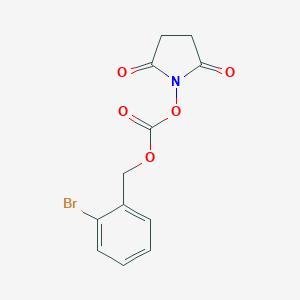
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
